4-(2-(Pyrrolidin-1-yl)ethyl)aniline
Overview
Description
4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
NLO Applications : A study by Draguta et al. (2015) focused on synthesizing binary adducts with phenolic coformers, including derivatives of anilines like N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, for applications in non-linear optics (NLO) (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Antibacterial Agents : Research by Stefancich et al. (1985) described the synthesis of new fluorinated compounds, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, related to nalidixic acid, showing high broad-spectrum antibacterial activities (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).
Microwave-Assisted Synthesis : Vargas et al. (2012) reported an efficient microwave-assisted synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones, demonstrating an alternative to conventional heating methods (Vargas, Rosa, Buriol, Rotta, Moreira, Frizzo, Bonacorso, Zanatta, & Martins, 2012).
Greener Synthesis of Benzimidazoles : Sweeney et al. (2017) utilized environmentally-friendly methods to synthesize pyrrolo[1,2-a]benzimidazoles from commercial o-(pyrrolidin-1-yl)anilines, contributing to greener chemical processes (Sweeney, Gurry, Keane, & Aldabbagh, 2017).
Crystal Structure and DFT Studies : Krishnan et al. (2021) investigated the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, providing insights into molecular interactions and crystal packing, which is crucial for materials science and drug design (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
13C NMR Chemical Shifts Analysis : Rančić et al. (2014) synthesized and analyzed the 13C NMR chemical shifts of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, contributing to a better understanding of electronic substituent effects in these compounds (Rančić, Trišović, Milčić, Jovanovic, Jovanović, & Marinković, 2014).
Synthesis of Radiolabelled Leukotriene Inhibitor : Duelfer and Gala (1991) developed a synthesis method for a pyrrolidinium derivative, applied in the preparation of a radiolabelled leukotriene inhibitor, demonstrating its relevance in pharmaceutical chemistry (Duelfer & Gala, 1991).
Safety and Hazards
“4-(2-(Pyrrolidin-1-yl)ethyl)aniline” is classified under hazard class Eye Irrit. 2, with the signal word “Warning” according to Sigma-Aldrich . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Future Directions
The future directions for “4-(2-(Pyrrolidin-1-yl)ethyl)aniline” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This is guided by the understanding of how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been reported to show activity against various targets, such as ck1γ and ck1ε .
Mode of Action
It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been shown to influence various biochemical pathways, depending on their specific targets .
Result of Action
Compounds with a pyrrolidine scaffold have been reported to show nanomolar activity against various targets, suggesting potential therapeutic applications .
Action Environment
The pyrrolidine scaffold presents a versatile platform for the development of novel biologically active compounds, and continued exploration of this chemical space may yield promising results for drug discovery .
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKZNBDXFOXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424583 | |
Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168897-20-9 | |
Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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